Robenidine-d8 hydrochloride
Overview
Description
Robenidine hydrochloride is a synthetic compound primarily used as a coccidiostat, which means it is used to control coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . This compound is known for its ability to slow down the growth and reproductive cycles of coccidian parasites, thereby reducing the economic burden caused by this infection .
Mechanism of Action
Target of Action
Robenidine-d8 hydrochloride is identified as a coccidiostat drug . Its primary targets are the coccidian parasites . These parasites cause coccidiosis, a lethal infection in poultry, which has shown a significant economic burden .
Mode of Action
This compound slows both the growth and reproductive cycles of coccidian parasites . This action helps control the spread of coccidiosis. Despite the availability of other agents to treat coccidiosis, robenidine has been proven to be effective in delaying the development of antibiotic resistance through intermittent and rotating use with other antimicrobials .
Biochemical Pathways
It’s known that the compound disrupts the cell membrane potential . This disruption could potentially affect multiple biochemical pathways within the cell, leading to the slowed growth and reproductive cycles observed in coccidian parasites .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its effectiveness in treating coccidiosis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the growth and reproductive cycles of coccidian parasites . This disruption leads to a control of coccidiosis, thereby reducing the economic burden associated with this lethal infection in poultry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be maintained by alternating its use with other antimicrobial agents, which helps slow the development of antimicrobial resistance . .
Biochemical Analysis
Biochemical Properties
Robenidine-d8 hydrochloride is known to interact with coccidian parasites, slowing both their growth and reproductive cycles . This interaction is crucial in its role as a coccidiostat drug
Cellular Effects
This compound has been shown to have potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential . It is also used to control coccidiosis, a lethal infection in poultry
Molecular Mechanism
It is known to disrupt the cell membrane potential, which can lead to cell death
Temporal Effects in Laboratory Settings
This compound has been analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC–MS/MS) for its stability and degradation . It is capable of distinguishing the intact drug from its degradation products .
Dosage Effects in Animal Models
In a study conducted on Channel catfish (Ictalurus punctatus), this compound was administered orally at a dose of 20 mg/kg . The study aimed to assess tissue distribution and elimination of the drug
Metabolic Pathways
The metabolic pathways of this compound involve its major metabolites, 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA)
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied in Channel catfish (Ictalurus punctatus)
Preparation Methods
The preparation of robenidine hydrochloride involves a condensation reaction between 1,3-diaminoguanidine hydrochloride and p-chlorobenzaldehyde in the presence of methanol as a solvent . The reaction is carried out at a temperature of 45-55°C, and the pH of the solution is adjusted to 1.5-2 using hydrochloric acid in methanol . The reaction mixture is then subjected to reflux for 1-2 hours, followed by distillation to recover methanol. The product is then washed with water and dried to obtain robenidine hydrochloride .
Chemical Reactions Analysis
Robenidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of robenidine hydrochloride can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Robenidine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Robenidine hydrochloride is unique in its ability to control coccidiosis by disrupting the cell membrane potential of coccidian parasites . Similar compounds include:
NCL195: An analog of robenidine that also disrupts the cell membrane potential of bacterial pathogens.
Guanidines: A class of compounds that includes robenidine and its analogs.
Hydrazidines: Another class of compounds similar to robenidine.
These compounds share similar mechanisms of action but differ in their specific targets and applications .
Properties
IUPAC Name |
1,2-bis[(E)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWIBTYLSRDGHP-HCURTGQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25875-50-7 | |
Record name | Robenidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROBENIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8STT15Y392 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.